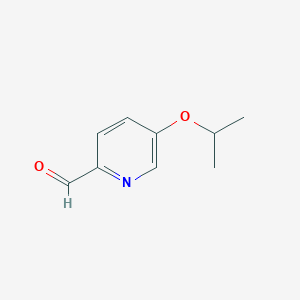

5-Isopropoxypicolinaldehyde

Description

Contextualization within Picolinaldehyde Chemistry

Picolinaldehyde, or 2-pyridinecarboxaldehyde, and its derivatives are foundational intermediates in organic synthesis. pharmacompass.com They serve as versatile precursors for a wide array of more complex molecules and ligands. ontosight.ai For instance, picolinaldehyde is a key starting material for the synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, an important class of molecules in organic and pharmaceutical chemistry. google.com Research has also demonstrated the use of picolinaldehyde derivatives in creating chelating hydrazone amides, which function as stable protecting groups for carboxylic acids under acidic or basic conditions. researchgate.net

The chemistry of picolinaldehydes has been advanced through the development of novel synthetic methodologies. Recent studies have focused on green chemistry approaches, such as the metal-free, visible-light-induced photoredox construction and direct C-H functionalization of pyridines to produce polysubstituted picolinaldehydes. organic-chemistry.org This highlights the ongoing effort to create diverse picolinaldehyde structures with high efficiency and regioselectivity. organic-chemistry.org 5-Isopropoxypicolinaldehyde is one such substituted derivative, where the introduction of an isopropoxy group at the 5-position of the pyridine (B92270) ring modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications as a synthetic intermediate. The aldehyde group provides a reactive handle for nucleophilic additions, condensations, and other transformations, while the substituted pyridine core can be involved in metal coordination or further functionalization.

Significance of Pyridine-Based Heterocycles in Chemical Research

Pyridine-based heterocycles are of paramount importance in chemical research, particularly in the field of medicinal chemistry. chemijournal.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold". rsc.org This is due to its frequent appearance in a vast number of biologically active compounds and FDA-approved drugs. rsc.org It is estimated that the pyridine nucleus is a core component in over 7,000 existing drug candidates. rsc.orgnih.gov

The significance of the pyridine ring stems from its unique electronic properties. The nitrogen atom imparts basicity and possesses a lone pair of electrons that can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov This ability to form hydrogen bonds can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov Compared to its carbocyclic analog, benzene, pyridine is more polar and reactive, which can improve binding specificity and strength within a biological system. nih.gov

The versatility of the pyridine scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives. researchgate.net These compounds are integral to the development of therapeutics for a multitude of diseases. chemijournal.com A 2023 analysis of FDA-approved drugs from the previous decade found that pyridine-containing molecules were most significantly represented in the anticancer category, followed by drugs targeting the central nervous system. nih.gov

Table 1: Reported Biological Activities of Pyridine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | chemijournal.comnih.govresearchgate.net |

| Antibacterial | rsc.orgresearchgate.net |

| Antifungal | researchgate.net |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antioxidant | researchgate.net |

| Analgesic | researchgate.net |

| Anticonvulsant | researchgate.net |

| Antimalarial | nih.gov |

Role of the Isopropoxy Moiety in Molecular Design

The isopropoxy group, a substituent with the chemical formula -OCH(CH₃)₂, plays a strategic role in modern molecular design, particularly in medicinal chemistry. fiveable.me As a bulky, branched alkyl ether, its incorporation into a molecule can profoundly influence its physical, chemical, and biological properties. fiveable.meontosight.ai

One of the primary functions of the isopropoxy group is to modulate a molecule's lipophilicity (fat solubility). ontosight.ai By increasing the hydrocarbon content, it can enhance the ability of a drug candidate to cross lipid membranes, potentially improving its absorption and distribution within the body. This modification of physicochemical properties is a key strategy in drug optimization. fiveable.me

Furthermore, the steric bulk of the isopropyl group is a critical feature. fiveable.me Its branched nature can dictate the three-dimensional conformation of a molecule, which is essential for its specific interaction with biological targets like protein binding pockets. fiveable.me In structure-based drug design, bulky groups can be introduced to occupy specific hydrophobic pockets in a receptor, thereby increasing binding affinity and potency. nih.gov An illustrative example showed that replacing a key isopropyl group in a factor Xa inhibitor with a simple hydrogen atom resulted in a dramatic loss of affinity, demonstrating the group's crucial role in achieving optimal interaction with the target protein. nih.gov The presence of the isopropoxy group in this compound, therefore, offers a tool for medicinal chemists to fine-tune the steric and lipophilic profile of molecules derived from it, potentially enhancing their biological activity and metabolic stability. fiveable.meontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 1198166-01-6 |

| Appearance | Data not available |

| Synonyms | 5-(Propan-2-yloxy)pyridine-2-carbaldehyde |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIRUXLEHGHHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Studies of 5 Isopropoxypicolinaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy: In a hypothetical ¹H-NMR spectrum of 5-Isopropoxypicolinaldehyde, distinct signals would be anticipated for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the isopropoxy group. The aldehyde proton (CHO) would likely appear as a singlet in the downfield region, typically between 9-10 ppm. The three non-equivalent protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) based on their positions relative to the nitrogen atom and the two substituents. The isopropoxy group would show a septet for the CH proton and a doublet for the two equivalent methyl (CH₃) groups, with their chemical shifts influenced by the adjacent oxygen atom.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be expected to resonate at a significantly downfield chemical shift (around 190-200 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with their exact shifts determined by the electronic effects of the substituents. The carbons of the isopropoxy group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Note: The following data is predicted and not based on experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Pyridine-H3 | 7.5 - 8.0 | 120 - 130 |

| Pyridine-H4 | 7.0 - 7.5 | 135 - 145 |

| Pyridine-H6 | 8.0 - 8.5 | 145 - 155 |

| Isopropoxy (-CH) | 4.5 - 5.0 | 65 - 75 |

| Isopropoxy (-CH₃) | 1.2 - 1.5 | 20 - 25 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically in the range of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the isopropoxy group would be seen just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the isopropoxy group would produce a strong band in the region of 1200-1000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present in the 1600-1400 cm⁻¹ region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system of the pyridine ring and the aldehyde group, would be expected to show absorption bands in the UV region. These absorptions would correspond to π → π* and n → π* electronic transitions. The exact position of the maximum absorption (λmax) would be influenced by the isopropoxy substituent and the solvent used for the analysis.

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., Electrospray Ionization MS, FT-ICR MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (such as ESI-MS or FT-ICR MS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized to both separate the compound from a mixture and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of fragments corresponding to the isopropoxy and aldehyde groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound or its simple derivatives has been reported in the Cambridge Structural Database. If a suitable single crystal could be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal the planarity of the pyridine ring, the conformation of the isopropoxy and aldehyde groups, and how the molecules pack together in the crystal lattice.

Chromatographic Methods for Separation and Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely provide good separation. The retention time would be characteristic of the compound under specific chromatographic conditions, and a UV detector could be used for quantification.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography would also be an effective analytical tool. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to assess the purity of a sample and to quantify the compound. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column.

Computational Chemistry and Theoretical Investigations of 5 Isopropoxypicolinaldehyde Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. scienceopen.comnih.gov It has proven to be a reliable approach for predicting a variety of molecular properties for organic compounds, including pyridine (B92270) derivatives. researchgate.netnih.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For picolinaldehyde and its derivatives, a key structural feature is the rotational orientation of the aldehyde group relative to the pyridine ring. researchgate.net This rotation leads to different conformers, such as s-trans and s-cis, which may have different energies and properties. nih.gov

Computational studies on 2-pyridinecarboxaldehyde, the parent compound of 5-Isopropoxypicolinaldehyde, have shown that the s-trans conformer is generally more stable. nih.gov The potential energy surface can be scanned by systematically changing the dihedral angle between the ring and the aldehyde group to identify all stable conformers and the energy barriers for their interconversion. researchgate.net For this compound, the bulky isopropoxy group at the 5-position would also have preferred orientations that are determined through similar conformational analyses. These calculations are crucial as the molecular geometry influences all other calculated properties.

Table 1: Representative Optimized Geometrical Parameters for Picolinaldehyde Analogues (DFT/B3LYP) This table is illustrative, based on typical values for related compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (aldehyde) | ~1.48 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Angle | O=C-C | ~124° |

| Dihedral Angle | N-C-C=O | ~180° (s-trans) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Analysis, HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table is illustrative, based on typical values for related compounds.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE | 5.0 |

| Chemical Hardness | η | 2.5 |

| Electrophilicity Index | ω | 3.2 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions. usc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. usc.edu This analysis provides a quantitative picture of charge delocalization and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

For a molecule like this compound, NBO analysis can reveal key stabilizing interactions. For instance, it can quantify the delocalization of lone pair electrons from the oxygen atoms (of both the isopropoxy and aldehyde groups) and the nitrogen atom of the pyridine ring into antibonding orbitals (π*) of the aromatic system. nih.govresearchgate.net The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater molecular stability. researchgate.net NBO analysis also provides "natural atomic charges," which offer a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis. usc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.govmdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

In this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying them as the primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the aldehyde proton. bhu.ac.in This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to interpret and assign experimental spectra. nih.gov

IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net This allows for the unambiguous assignment of spectral bands to specific functional groups, such as the C=O stretch of the aldehyde, C-O stretches of the isopropoxy group, and various pyridine ring vibrations.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.gov Theoretical predictions of 1H and 13C NMR spectra can aid in the structural elucidation of complex molecules by helping to assign peaks in the experimental spectrum. youtube.comkoreascience.kr

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can help understand the nature of electronic transitions (e.g., n→π* or π→π*) by analyzing the molecular orbitals involved. researchgate.net For this compound, the calculations would predict absorptions characteristic of the substituted pyridine chromophore.

Table 3: Representative Predicted Spectroscopic Data This table is illustrative and provides typical ranges for the described functional groups.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C=O) | 1690-1710 cm-1 |

| 13C NMR | δ(C=O) | 190-195 ppm |

| 1H NMR | δ(CHO) | 9.8-10.2 ppm |

| UV-Vis | λmax (π→π*) | ~270-290 nm |

Reaction Mechanism Studies and Reactivity Prediction

Computational methods are indispensable for elucidating reaction mechanisms and predicting chemical reactivity. scienceopen.com By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, providing a detailed understanding of how a reaction proceeds. aps.org

For this compound, theoretical studies could investigate various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyridine ring. The reactivity of the molecule can be predicted using global reactivity descriptors derived from FMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). researchgate.net A high electrophilicity index, for example, would suggest the molecule is a strong electrophile. researchgate.net

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. This information, combined with MEP analysis, provides a comprehensive picture of the molecule's chemical behavior and helps in designing new synthetic pathways or understanding its role in chemical processes. europa.eu The study of reaction mechanisms often involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. scienceopen.com

Ligand-Metal Interaction Modeling (e.g., Docking Studies for Coordination Complexes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogues, which can act as ligands, docking studies are crucial for understanding their interactions with metal ions to form coordination complexes.

These studies can predict the binding affinity and conformation of the ligand within the coordination sphere of a metal. Key parameters obtained from such simulations include binding energies, which indicate the stability of the complex, and the specific atomic interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that govern the binding. For instance, a hypothetical docking study of a Schiff base derived from this compound with a metal-containing protein could reveal critical amino acid residues involved in the coordination.

Hypothetical Data Table: Docking Simulation Results

| Ligand Analogue | Metal Ion Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound-imine | Zn(II) in Carbonic Anhydrase | -7.5 | HIS94, HIS96, HIS119 |

| 5-ethoxypicolinaldehyde-imine | Zn(II) in Carbonic Anhydrase | -7.2 | HIS94, HIS96, THR199 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Correlation of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound analogues, this would involve comparing calculated properties with data obtained from spectroscopic and crystallographic techniques.

DFT calculations, for example, can predict geometric parameters (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and electronic properties (HOMO-LUMO energy gaps). These calculated values can then be correlated with experimental data from X-ray crystallography, FT-IR, and UV-Vis spectroscopy. A strong correlation between theoretical and experimental data lends credibility to the computational model, allowing it to be used for further predictions on related molecules.

Hypothetical Data Table: Comparison of Calculated and Experimental Data

| Property | Theoretical (DFT/B3LYP) | Experimental |

|---|---|---|

| C=O Stretch (cm⁻¹) | 1705 | 1700 |

| Pyridine Ring N-C Bond Length (Å) | 1.340 | 1.338 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Relationships

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For analogues of this compound, QSAR models could be developed to predict their activity as, for example, enzyme inhibitors or antimicrobial agents.

To build a QSAR model, a set of molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Hypothetical Data Table: Descriptors in a QSAR Model

| Descriptor | Coefficient | Statistical Significance (p-value) |

|---|---|---|

| LogP (Lipophilicity) | 0.45 | <0.05 |

| Dipole Moment | -0.21 | <0.05 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Applications and Functionalization Strategies of 5 Isopropoxypicolinaldehyde Derivatives

Role as Versatile Building Blocks in Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of larger molecular architectures. nih.gov 5-Isopropoxypicolinaldehyde serves as a key intermediate due to its distinct functional components: a pyridine (B92270) ring, an aldehyde group, and an ether linkage. This trifecta of functionalities allows for a wide array of chemical transformations, positioning it as a versatile precursor in multi-step synthetic pathways. rsc.orgrsc.org

Synthesis of Complex Organic Molecules

The construction of complex molecular frameworks is a central theme in organic synthesis. lkouniv.ac.innih.gov Building blocks like this compound are instrumental in this process, offering a scaffold that can be elaborated upon through various chemical reactions. nih.gov The aldehyde group is particularly reactive, serving as an electrophilic site for nucleophilic attack. This enables a range of carbon-carbon bond-forming reactions, which are fundamental to extending the molecular structure. The pyridine ring, a common motif in natural products, provides a stable aromatic core that can be further functionalized.

The utility of this compound as a synthetic intermediate is highlighted by the diverse reactions it can undergo. The table below outlines several fundamental organic reactions that can be employed to functionalize this compound, thereby creating more complex molecular derivatives.

Table 1: Key Organic Reactions for the Functionalization of this compound

| Reaction | Reagent(s) | Functional Group Transformation | Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Aldehyde → Alkene | Stilbene/Olefin Derivatives |

| Grignard Reaction | Organomagnesium halide (R-MgBr) | Aldehyde → Secondary Alcohol | Substituted Pyridylmethanols |

| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | Aldehyde → Amine | Substituted Pyridylmethylamines |

| Aldol Condensation | Enolate (from a ketone/aldehyde) | Aldehyde → β-Hydroxy aldehyde/ketone | Polyketide-like Structures |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) or a cyanide salt | Aldehyde → Cyanohydrin | α-Hydroxynitriles |

Precursors for Pharmaceutical and Agrochemical Compounds

The pyridine scaffold is a privileged structure in medicinal and agrochemical science due to its presence in numerous bioactive compounds. Functionalized picolinaldehydes are therefore valuable precursors for the synthesis of new therapeutic and crop protection agents. For instance, derivatives of 5-hydroxypicolinaldehyde (B1296277) have been used to synthesize acylhydrazone-based molecules that form photoresponsive proton channels, a sophisticated application relevant to drug design and delivery. acs.org The isopropoxy group in this compound can enhance lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

The transformation of this compound into various derivatives allows for the exploration of new chemical space in the search for potent and selective bioactive molecules. The core structure is related to a number of important compound classes in pharmacology and agriculture.

Table 2: Bioactive Scaffolds Related to the 5-Alkoxypicoline Core

| Related Scaffold | Bioactivity Class | Potential Application |

|---|---|---|

| Picolinamide | Antiviral, Antineoplastic | Pharmaceutical |

| Nicotinoid | Insecticide | Agrochemical |

| Pyridine-N-oxide | Antibacterial, Antifungal | Pharmaceutical/Agrochemical |

| Isonicotinohydrazide | Antitubercular | Pharmaceutical |

Intermediates for Specialty Chemicals and Dyes

The chromophoric properties of molecules containing extended π-conjugated systems make them suitable for use as dyes and pigments. Heterocyclic compounds are often incorporated into dye structures to tune their color, stability, and affinity for various materials. nih.govniscpr.res.in Azo dyes, which contain the -N=N- linkage, are a significant class of colorants where heterocyclic amines serve as crucial intermediates. nih.govresearchgate.net

While this compound is not a dye itself, it is a valuable intermediate for their synthesis. For example, it can be converted to an amino derivative (5-isopropoxypicolinamine) via reductive amination. This amine can then undergo diazotization followed by coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or aniline (B41778) derivative) to produce a heterocyclic azo dye. Such dyes are known for their brilliant hues and good fastness properties. niscpr.res.in

Table 3: Hypothetical Synthesis of an Azo Dye from this compound

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Reductive Amination | 5-Isopropoxypicolinamine | Introduce an amino group for diazotization. |

| 2 | Diazotization (NaNO₂, HCl) | Pyridyl diazonium salt | Create a reactive electrophile. |

| 3 | Azo Coupling (with N,N-dimethylaniline) | Azo Dye Derivative | Form the final chromophoric azo compound. |

Ligand Design and Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. ncert.nic.inyoutube.com The design of ligands is crucial as their structure dictates the geometry, stability, and reactivity of the resulting metal complex. This compound is an excellent starting material for creating custom ligands, particularly polydentate Schiff bases.

Synthesis of Polydentate Schiff Base Ligands

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govasianpubs.org They are among the most versatile ligands in coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be modified. nih.govasianpubs.org The reaction of this compound with a primary amine yields a Schiff base ligand where the imine nitrogen and the pyridine nitrogen can both coordinate to a metal center, acting as a bidentate ligand.

By using polyamines, ligands with higher denticity can be synthesized. nih.govresearchgate.netresearchgate.net For example, reacting two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine, results in a tetradentate ligand with an N₄ donor set (two imine nitrogens and two pyridine nitrogens). These polydentate ligands, also known as chelating agents, can form multiple bonds with a single metal ion, resulting in highly stable metal complexes. youtube.com

Table 4: Synthesis of Polydentate Schiff Base Ligands from this compound

| Amine Reactant | Stoichiometry (Aldehyde:Amine) | Resulting Ligand Type | Potential Donor Atoms | Denticity |

|---|---|---|---|---|

| Aniline | 1:1 | Bidentate Schiff Base | Pyridine-N, Imine-N | 2 |

| Ethylenediamine | 2:1 | Tetradentate Schiff Base | Pyridine-N, Imine-N, Imine-N, Pyridine-N | 4 |

| Diethylenetriamine | 2:1 | Pentadentate Schiff Base | Pyridine-N, Imine-N, Amine-N, Imine-N, Pyridine-N | 5 |

| o-Aminophenol | 1:1 | Tridentate Schiff Base | Pyridine-N, Imine-N, Phenolic-O | 3 |

Formation of Transition Metal Complexes (e.g., Cobalt, Ruthenium)

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals, including cobalt and ruthenium. asianpubs.orgnih.gov The coordination of the ligand to the metal ion occurs through the lone pairs of electrons on the nitrogen and, if present, oxygen donor atoms. nih.gov Cobalt Schiff base complexes are well-studied for their roles as oxygen carriers and catalysts. asianpubs.orgscirp.org Ruthenium complexes containing Schiff base ligands have garnered significant interest for their potential applications in catalysis and medicine. nih.govsrce.hrnih.govresearchgate.net

The geometry of the resulting complex is determined by the coordination number of the metal ion and the structure of the ligand. For metals like Co(II/III) and Ru(II/III), a coordination number of six is common, leading to an octahedral geometry. nih.govnih.gov The specific electronic and steric properties of the 5-isopropoxy-substituted ligand can fine-tune the reactivity and stability of the final metal complex. nih.gov

Table 5: Characteristics of Potential Cobalt and Ruthenium Complexes

| Metal Ion | Ligand Type (from Table 4) | Likely Coordination Geometry | Potential Research Interest |

|---|---|---|---|

| Cobalt(II) | Tetradentate (N₄) | Square Planar or Tetrahedral | Oxygen activation, Catalysis asianpubs.orgmdpi.com |

| Cobalt(III) | Tetradentate (N₄) + 2 axial ligands | Octahedral | Bioinorganic model systems scirp.orgresearchgate.net |

| Ruthenium(II) | Tridentate (N₂O) | Distorted Octahedral | Catalytic hydrogenation researchgate.netresearchgate.net |

| Ruthenium(III) | Tetradentate (N₄) + 2 axial ligands | Octahedral | Anticancer activity, Redox chemistry srce.hrnih.gov |

Catalytic Applications of Derived Metal Complexes

The aldehyde group of this compound is readily condensed with primary amines to form Schiff base ligands, such as iminopyridines. These ligands, featuring a nitrogen-donating pyridine ring and an imine group, are highly effective in stabilizing various transition metals, leading to catalytically active complexes. The isopropoxy substituent at the 5-position of the pyridine ring can modulate the electronic properties and steric environment of the metal center, thereby influencing catalytic activity and selectivity.

Isoprene (B109036) Polymerization:

Metal complexes derived from substituted iminopyridine ligands are prominent catalysts in the polymerization of conjugated dienes like isoprene. Iron complexes, in particular, are attractive due to their low cost and toxicity. acs.orgacs.org Ligand modifications, including substitution on the pyridine ring, can significantly influence the catalytic performance. For instance, the introduction of a 6-methoxy group in iminopyridine iron catalysts has been shown to promote high cis-1,4 selectivity (up to 91%) in isoprene polymerization. acs.orgacs.org This highlights that alkoxy substituents, such as the isopropoxy group in this compound derivatives, can play a crucial role in directing the stereochemistry of the polymerization, challenging previous assumptions that pyridine ring modifications were of little utility. acs.org

The activity of these iron-based catalysts can be exceptionally high. Cyclooctyl-fused iminopyridine iron precatalysts have demonstrated activities up to 4.0 × 10⁶ g of polyisoprene per mole of iron per hour. rsc.org Similarly, tridentate iminopyridine iron complexes have achieved activities as high as 4.0889 × 10⁷ g·mol(Fe)⁻¹·h⁻¹ for 3,4-enhanced isoprene polymerization. nih.gov These findings underscore the potential of catalysts derived from functionalized picolinaldehydes in producing high-performance synthetic rubbers.

| Catalyst Type | Selectivity | Reported Activity |

|---|---|---|

| 6-Methoxy-substituted Iminopyridine Iron Complex | Up to 91% cis-1,4 | High |

| Cyclooctyl-fused Iminopyridine Iron Precatalyst | - | 4.0 × 10⁶ gₚᵢ (molբₑ, h)⁻¹ rsc.org |

| Tridentate Iminopyridine Iron Complex | Up to 62% 3,4-enhanced | 4.0889 × 10⁷ g·mol(Fe)⁻¹·h⁻¹ nih.gov |

Water Oxidation:

The development of efficient molecular water oxidation catalysts (WOCs) is critical for artificial photosynthesis and renewable energy systems. Metal complexes with pyridyl-containing ligands have been extensively investigated for this purpose. Ruthenium complexes featuring pentapyridyl ligands, which can be conceptually derived from picolinaldehyde precursors, have shown promise as WOCs. nih.govresearchgate.net For example, a ruthenium complex with a pentapyridyl ligand, trans-[RuIII(Cl)(H₂O)(L-OMe-κ-N⁴)]²⁺, achieved a turnover frequency of 0.71 s⁻¹ with Ce(IV) as a sacrificial oxidant. nih.gov

Similarly, iron complexes with pentapyridyl ligands have been evaluated. The complex [Fe(Py5OMe)Cl]⁺ demonstrated a turnover number (TON) of 130 in light-driven water oxidation experiments. acs.org However, studies have also shown that the catalytic activity of some of these base metal complexes can arise from their degradation into catalytically active metal oxides, highlighting the importance of catalyst stability. acs.org Cobalt complexes with ligands containing multiple pyridine rings, such as 2,6-bis[(methyl(2-pyridylmethyl)amino)methyl]pyridine (N2Py3), have also been shown to homogeneously catalyze water oxidation, where the ligand itself can participate in the catalytic cycle through oxidation. rsc.org This suggests that ligands derived from this compound could contribute to robust and efficient WOCs.

Transfer Hydrogenation:

Transfer hydrogenation, a process of transferring hydrogen from a donor molecule to a substrate, is a key reaction in organic synthesis. Ruthenium complexes bearing pincer-type ligands with a central pyridine core are highly effective catalysts for the transfer hydrogenation of ketones. nih.govrsc.org The electronic properties of the pyridine ring, influenced by substituents, directly impact the catalytic activity. A study on pyridylidene amide (PYA) pincer ruthenium complexes showed that a methoxy-substituted PYA ligand produced the most active catalyst, achieving turnover frequencies of up to 210,000 h⁻¹. nih.gov This demonstrates that electron-donating alkoxy groups, like isopropoxy, can significantly enhance catalytic performance.

The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. nih.govacs.org Ruthenium complexes with NNN tridentate ligands containing a 2-hydroxypyridyl fragment, for instance, have been inspired by the active site of [Fe]-hydrogenase and show high activity in ketone transfer hydrogenation. nih.govacs.org The design of ligands derived from this compound can thus be tailored to create highly efficient and selective transfer hydrogenation catalysts.

| Catalyst System | Substrate | Turnover Frequency (TOF) |

|---|---|---|

| Methoxy-substituted PYA Ruthenium Pincer Complex | Benzophenone | 210,000 h⁻¹ nih.gov |

| Dinuclear Ruthenium(II)-NNN Pincer Complex | Ketones | Up to 1.3 × 10⁶ h⁻¹ rsc.org |

| Ru(L₁)(PPh₃)Cl₂ (L₁ = 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol) | Acetophenone | 1.16 × 10³ h⁻¹ nih.govacs.org |

Materials Science Applications

Development of Nonlinear Optical (NLO) Materials and Chromophores

Nonlinear optical (NLO) materials are essential for technologies like optical communications and data storage. mdpi.com Organic chromophores with a donor-π-acceptor (D-π-A) architecture are a key class of NLO materials. Pyridine-based derivatives are frequently used as the acceptor component in these systems. mdpi.comnih.gov The aldehyde functionality of this compound can be used to synthesize such chromophores, for example, through condensation reactions to form Schiff bases with a carbon-nitrogen double bond that extends the π-conjugated system. nih.gov

Theoretical and experimental studies on picolinaldehyde-based materials have confirmed their potential as NLO materials. researchgate.net The NLO response can be tuned by modifying the molecular structure. For instance, the second-order NLO properties of pyrene-pyridine chromophores can be switched by protonation or complexation to metal centers. mdpi.comresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter for these materials. Computational studies on various chromene derivatives have shown how DFT can predict NLO properties, guiding the synthesis of new materials. nih.gov The synthesis of Y-shaped pyridine-based D-π-A chromophores is another strategy to enhance NLO properties. researchgate.net

| Chromophore Type | Key Feature | NLO Property |

|---|---|---|

| Picolinaldehyde-based Materials (DMeP-TFMP) | Synthesized via Suzuki coupling | Investigated for NLO properties researchgate.net |

| Pyrene-Pyridine Chromophores | Tunable via protonation/complexation | Switchable second-order NLO response mdpi.comresearchgate.net |

| Pyrenyl Schiff Base Derivatives | Large π-conjugated system | Good optical limiting performance nih.gov |

| X-shaped Pyrazine Derivatives | Isomeric variation | Different NLO anisotropies (dipolar vs. octupolar) rsc.org |

Investigation as Biochemical Probes for Enzyme Mechanisms and Protein Interactions

Small molecules are critical tools for studying complex biological systems. nih.gov Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are essential for understanding protein function and for drug discovery. nih.gov Derivatives of this compound, with their reactive aldehyde group, are valuable precursors for creating such probes. The aldehyde can be functionalized to introduce affinity tags (like biotin) or photoreactive groups for covalent labeling of target proteins. wikipedia.orgacs.org

These probes can be used to map protein-protein interactions (PPIs) within a cell. nih.govacs.orgmdpi.com By designing a probe that binds to a specific protein, researchers can then identify other proteins that interact with it. mdpi.comnih.gov For example, fully functionalized probes have been used to discover a wide range of protein targets in human cells, including enzymes, channels, and adaptor proteins. nih.gov

Furthermore, aldehyde-containing compounds can act as enzyme inhibitors or be incorporated into probes to study enzyme mechanisms. They can form reversible covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, allowing for the study of enzyme kinetics and structure-function relationships. Probes based on coenzyme A, for instance, have been developed to selectively identify acetyltransferases. johnshopkins.edu The versatility of the picolinaldehyde scaffold allows for the synthesis of diverse libraries of probes to explore the human proteome and uncover new therapeutic targets. nih.gov

Future Research Directions and Emerging Trends for 5 Isopropoxypicolinaldehyde

The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For specialized pyridine (B92270) derivatives such as 5-Isopropoxypicolinaldehyde, future research is poised to unlock new synthetic efficiencies, novel applications, and a deeper understanding of its chemical behavior. The convergence of advanced synthesis techniques, catalysis, and computational science outlines a promising trajectory for this and related compounds.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 5-isopropoxypicolinaldehyde in academic laboratories?

Synthesis typically involves nucleophilic substitution or oxidation reactions targeting the picolinaldehyde backbone. For characterization, use 1H/13C NMR to confirm structural integrity (e.g., aldehyde proton at ~10 ppm, isopropoxy group signals) and HPLC for purity assessment (>95%). Report melting points, IR spectra (C=O stretch ~1700 cm⁻¹), and elemental analysis. Always include synthetic yields and side-product profiles. Detailed protocols should follow journal guidelines for reproducibility, with cross-referenced spectra in supplementary materials .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

Combine gas chromatography (GC) or HPLC with UV detection for quantitative purity analysis. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 179.1). For trace impurities, employ high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC). Validate methods using ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

Discrepancies (e.g., unexpected carbonyl shifts) require comparative spectral databases (e.g., SciFinder, Reaxys) and computational validation (DFT calculations for predicted NMR/IR spectra). Use variable-temperature NMR to assess dynamic effects or tautomerization. If ambiguity persists, isolate intermediates and perform X-ray crystallography for definitive structural confirmation .

Q. What experimental design strategies optimize reaction conditions for this compound in cross-coupling reactions?

Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For Suzuki-Miyaura couplings, test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor progress via thin-layer chromatography (TLC) and optimize for minimal byproducts. Use response surface methodology (RSM) to model yield vs. parameter interactions .

Q. How should researchers formulate hypotheses for structure-activity relationship (SAR) studies involving this compound?

Adopt the PICO framework :

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : Structural modifications (e.g., substituent variations at the isopropoxy group).

- Comparison : Baseline activity of unmodified this compound.

- Outcome : Metrics like IC₅₀, binding affinity (Kd), or selectivity ratios. Validate hypotheses using molecular docking and in vitro assays .

Q. What methodologies ensure reproducibility in pharmacological studies using this compound?

- Strict compound handling : Store aliquots under inert atmosphere (-20°C) to prevent aldehyde oxidation.

- Assay standardization : Include positive/negative controls (e.g., known kinase inhibitors) and report IC₅₀ values with 95% confidence intervals.

- Blinded experiments : Assign compound codes to avoid bias in data interpretation.

- Data transparency : Share raw spectra, assay protocols, and statistical analyses in supplementary materials .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs) : Purity, yield, solubility.

- Identify critical process parameters (CPPs) : Reaction time, temperature.

- Use statistical process control (SPC) charts to monitor variability.

- Characterize impurities via LC-MS/MS and adjust synthetic routes to minimize them .

Methodological & Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use non-linear regression (e.g., four-parameter logistic model) to calculate LD₅₀/LC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For censored data (e.g., survival studies), employ Kaplan-Meier analysis . Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

Q. How should researchers integrate computational chemistry with experimental data for this compound?

- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability.

- Density Functional Theory (DFT) : Calculate redox potentials to assess aldehyde stability.

- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity. Validate predictions using synthetic analogs and in vitro assays .

Q. What ethical guidelines apply to in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.